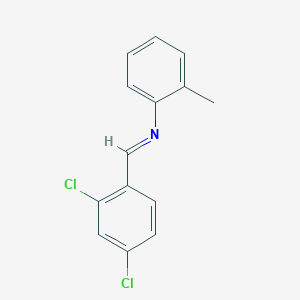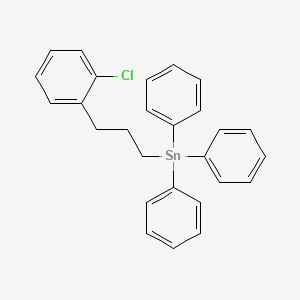
(3-(2-Chlorophenyl)propyl)triphenyltin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(2-Chlorophenyl)propyl)triphenyltin: is an organotin compound with the molecular formula C27H25ClSn and a molecular weight of 503.643 g/mol . This compound is part of a class of chemicals known for their applications in various fields, including chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-Chlorophenyl)propyl)triphenyltin typically involves the reaction of triphenyltin chloride with 3-(2-chlorophenyl)propyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the organotin compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods while ensuring stringent control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions: (3-(2-Chlorophenyl)propyl)triphenyltin can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions can produce a wide range of organotin derivatives .
Scientific Research Applications
Chemistry: In chemistry, (3-(2-Chlorophenyl)propyl)triphenyltin is used as a reagent in organic synthesis. It can be employed in the formation of carbon-tin bonds, which are useful intermediates in the synthesis of more complex molecules .
Biology: In biological research, organotin compounds, including this compound, are studied for their potential biological activities. These compounds have been investigated for their antifungal, antibacterial, and anticancer properties .
Medicine: While not widely used in clinical settings, the potential medicinal applications of this compound are of interest due to its biological activity. Research is ongoing to explore its efficacy and safety in various therapeutic contexts .
Industry: In industry, organotin compounds are used as stabilizers in the production of polyvinyl chloride (PVC) and as catalysts in various chemical reactions .
Mechanism of Action
The mechanism of action of (3-(2-Chlorophenyl)propyl)triphenyltin involves its interaction with cellular components. Organotin compounds are known to disrupt cellular processes by binding to proteins and enzymes, thereby inhibiting their function. The specific molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
- Triphenyltin chloride
- Triphenyltin hydroxide
- Triphenyltin acetate
Comparison: (3-(2-Chlorophenyl)propyl)triphenyltin is unique due to the presence of the 3-(2-chlorophenyl)propyl group, which imparts distinct chemical and biological properties. Compared to other triphenyltin compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C27H25ClSn |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
3-(2-chlorophenyl)propyl-triphenylstannane |
InChI |
InChI=1S/C9H10Cl.3C6H5.Sn/c1-2-5-8-6-3-4-7-9(8)10;3*1-2-4-6-5-3-1;/h3-4,6-7H,1-2,5H2;3*1-5H; |
InChI Key |
KZNFQBUKMYLGGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](CCCC2=CC=CC=C2Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




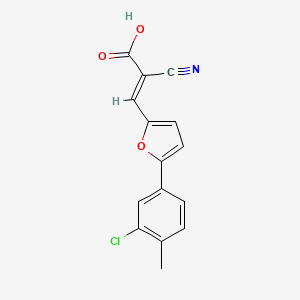


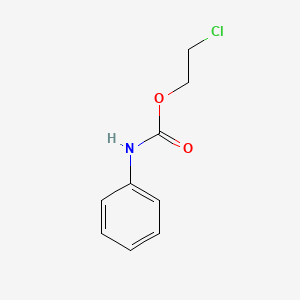
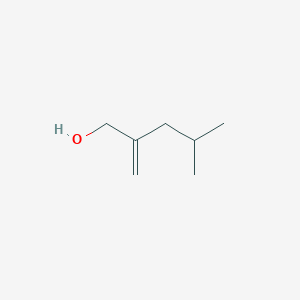

![2-(2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11947042.png)
![3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11947047.png)
![[Bis(4-methoxyphenyl)amino]oxidanyl](/img/structure/B11947053.png)
